1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is a boronic ester derivative of tetrahydroquinoline. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The compound has the molecular formula C15H22BNO2 and a molecular weight of 259.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is typically synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with pinacolborane in the presence of a palladium catalyst. The reaction conditions are mild and generally involve the use of a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The primary mechanism of action for 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester involves its role in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura reactions but lacks the tetrahydroquinoline structure.
6-Quinolineboronic acid pinacol ester: Similar in structure but with a quinoline ring instead of tetrahydroquinoline.
7-Chloroquinoline-4-boronic acid pinacol ester: Contains a chloro substituent, which can influence its reactivity and applications.
The uniqueness of this compound lies in its tetrahydroquinoline core, which imparts specific electronic and steric properties, making it suitable for particular synthetic applications.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10,17H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHEULQJVJXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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